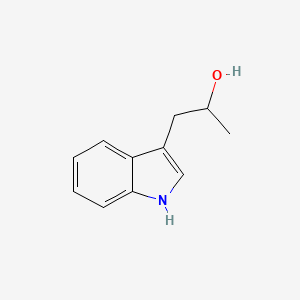

1-(1h-Indol-3-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

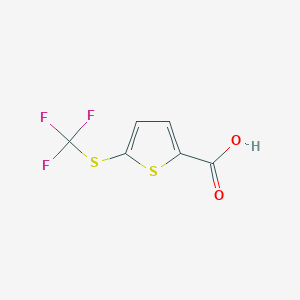

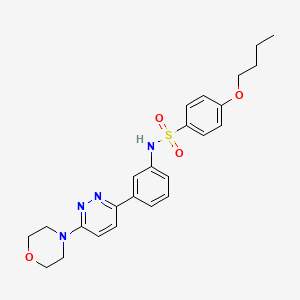

1-(1H-indol-3-yl)propan-2-ol is an organic compound that belongs to the class of 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Synthesis Analysis

The synthesis of 1-(1H-indol-3-yl)propan-2-ol involves several steps. For example, one study describes the purification of a residue by silica gel column chromatography to generate a product with a yield of 58% .Molecular Structure Analysis

The molecular structure of 1-(1H-indol-3-yl)propan-2-ol can be represented by the linear formula C11H13NO . The compound has a molecular weight of 222.240 Da and a monoisotopic mass of 222.100449 Da .Chemical Reactions Analysis

In a study, 1-(1H-indol-3-yl)propan-2-ol was used as a precursor for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties . The newly synthesized compounds interacted with the active site region of target enzymes through hydrogen bonds and pi-stacked interactions .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A significant application of 1-(1H-Indol-3-yl)propan-2-ol is in the enantioselective synthesis of N-substituted indoles. Borowiecki et al. (2017) described an enantioselective lipase-mediated acetylation process for racemic indolic alcohols, including 1-(1H-Indol-3-yl)propan-2-ol, yielding both antipodes of N-(β-hydroxypropyl)indoles. This process is crucial for producing enantiomerically pure compounds, which are important in drug development and synthesis of biologically active molecules (Borowiecki, Dranka, & Ochal, 2017).

Corrosion Inhibition

Gao et al. (2007) investigated tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their inhibitory performance on carbon steel corrosion. These compounds, by forming a protective layer on the metal surface, act as anodic inhibitors. This application is crucial in industries where corrosion resistance is essential for the longevity and safety of structures (Gao, Liang, & Wang, 2007).

Organic Synthesis and Functionalization

1-(1H-Indol-3-yl)propan-2-ol is utilized in the synthesis and functionalization of indoles, a core structure in many natural and synthetic compounds with biological activity. Cacchi and Fabrizi (2005) discussed the importance of substituted indoles in the development of new pharmaceuticals and highlighted the role of palladium-catalyzed reactions in the synthesis of these structures (Cacchi & Fabrizi, 2005).

Fluorescent Dye for Multiple-Mode Molecular Logic Systems

Zhang et al. (2008) synthesized a novel fluorophore, utilizing structural derivatives of 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one, demonstrating its application as a pH-controlled molecular switch and a sensor for metal ions. This highlights the potential of 1-(1H-Indol-3-yl)propan-2-ol derivatives in developing advanced materials for sensing and logic device applications (Zhang, Su, Ma, & Tian, 2008).

Antifungal Agents

Research by Guillon et al. (2009, 2011) into derivatives of 1-(1H-Indol-3-yl)propan-2-ol, specifically in the context of developing new antifungal agents, shows its applicability in medicinal chemistry. These studies focus on the design, synthesis, and evaluation of compounds exhibiting potent activity against fungal pathogens, illustrating the therapeutic potential of modifications to the 1-(1H-Indol-3-yl)propan-2-ol scaffold (Guillon et al., 2009); (Guillon et al., 2011).

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMVNHWZTQYNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1h-Indol-3-yl)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)

![1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone](/img/structure/B2861677.png)

![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)

![7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2861682.png)

![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)

![6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)

![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)

![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)

![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)